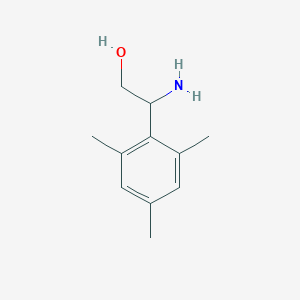

![molecular formula C20H25N3O2 B12302667 1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)

1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

1-[1-(4-フェニルブタノイル)ピロリジン-2-カルボニル]ピロリジン-2-カルボニトリルの合成には、いくつかの重要なステップが含まれます。

出発物質: 合成は、4-フェニル酪酸とピロリジン誘導体などの適切な出発物質を選択することから始まります。

反応条件: 反応は通常、4-フェニル酪酸とピロリジン誘導体との間のアミド結合の形成を伴います。これは、N,N'-ジシクロヘキシルカルボジイミド(DCC)や1-ヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して達成されます。

化学反応の分析

1-[1-(4-フェニルブタノイル)ピロリジン-2-カルボニル]ピロリジン-2-カルボニトリルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化誘導体になります。

還元: 還元反応は、カルボニル基をアルコールに変換するなど、官能基を修飾するために実行できます。

置換: この化合物は、特定の官能基を他の基に置き換えて、異なる特性を持つ誘導体を生成する置換反応を起こすことができます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒が含まれ、置換反応を促進します

科学的研究の応用

1-[1-(4-フェニルブタノイル)ピロリジン-2-カルボニル]ピロリジン-2-カルボニトリルは、幅広い科学研究用途を持っています。

化学: この化合物は、ピロリジン誘導体の合成と反応性を調べる研究におけるモデル分子として使用されます。

生物学: これは、タンパク質分解やシグナル伝達など、さまざまな生物学的プロセスにおけるプロリルオリゴペプチダーゼの役割を研究するためのツールとして役立ちます。

作用機序

1-[1-(4-フェニルブタノイル)ピロリジン-2-カルボニル]ピロリジン-2-カルボニトリルの作用機序は、プロリルオリゴペプチダーゼ(PREP)の阻害を伴います。PREPは、プロリン残基のカルボキシル側にペプチド結合を切断する酵素です。PREPを阻害することにより、この化合物は特定のペプチドの分解を防ぎ、さまざまな生理学的プロセスを調節します。 PREPの阻害は、神経変性疾患に関連するアミロイドβやαシヌクレインタンパク質の凝集を減少させることが示されています .

類似化合物の比較

1-[1-(4-フェニルブタノイル)ピロリジン-2-カルボニル]ピロリジン-2-カルボニトリルは、次のような他の類似の化合物と比較できます。

SUAM-1221: ピロリジン環に異なる置換基を持つ、類似の構造を持つ別のPREP阻害剤。

S-17092: 異なるコア構造を持つ、類似の阻害活性を示すPREP阻害剤。

Z-Pro-prolinal: 異なる作用機序を持ち、KYP-2047と比較して効力が低いPREP阻害剤

これらの比較は、その効力、選択性、潜在的な治療用途の観点から、1-[1-(4-フェニルブタノイル)ピロリジン-2-カルボニル]ピロリジン-2-カルボニトリルの独自性を強調しています。

類似化合物との比較

1-[1-(4-Phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile can be compared with other similar compounds, such as:

SUAM-1221: Another PREP inhibitor with a similar structure but different substituents on the pyrrolidine ring.

S-17092: A PREP inhibitor with a different core structure but similar inhibitory activity.

Z-Pro-prolinal: A PREP inhibitor with a different mechanism of action and lower potency compared to KYP-2047

These comparisons highlight the uniqueness of this compound in terms of its potency, selectivity, and potential therapeutic applications.

特性

IUPAC Name |

1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c21-15-17-10-5-13-22(17)20(25)18-11-6-14-23(18)19(24)12-4-9-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXFAUXQZWJGCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)

![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)

![3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-](/img/structure/B12302672.png)